molecular formula C11H21NO4 B2524086 3-((Tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid CAS No. 1199775-03-5

3-((Tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid

Cat. No.: B2524086
CAS No.: 1199775-03-5
M. Wt: 231.292
InChI Key: PDVPUMMDQRXURL-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid is a specialized amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc)-protected methylamino group at the 3-position and two methyl groups at the 2-position of the propanoic acid backbone (CAS: 180181-02-6) . The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step organic syntheses. This compound is particularly valued for its steric hindrance, conferred by the 2,2-dimethyl substituents, which can influence conformational stability and resistance to enzymatic degradation in peptide-based therapeutics.

Properties

IUPAC Name

2,2-dimethyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12(6)7-11(4,5)8(13)14/h7H2,1-6H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVPUMMDQRXURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid typically involves the protection of an amino acid with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including 3-((Tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid, often involves large-scale batch reactions. These reactions are optimized for high yield and purity, utilizing efficient mixing and temperature control systems. The use of flow microreactor systems has also been explored for the direct introduction of the Boc group, offering advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization or coupling reactions .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 3-((Tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This process allows for the selective protection of the amino group, which is crucial for subsequent reactions in peptide synthesis.

The mechanism of action primarily revolves around the stability provided by the Boc group. This protection prevents unwanted side reactions during synthesis and facilitates controlled deprotection under acidic conditions, allowing for further functionalization of the amino group.

Organic Synthesis

3-((Tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid serves as an essential intermediate in the synthesis of peptides and complex organic molecules. The Boc group is widely used in peptide chemistry due to its effectiveness in protecting amines during synthesis.

Biological Studies

The compound is utilized in preparing peptide-based probes and inhibitors for biological studies. Its ability to stabilize reactive amines makes it suitable for designing compounds that interact with biological targets.

Medicinal Chemistry

In medicinal chemistry, 3-((Tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid is involved in developing peptide-based drugs and therapeutic agents. The stability provided by the Boc protecting group enhances the pharmacological properties of synthesized peptides.

Material Science

The compound finds applications in producing specialty chemicals and materials, including polymers and coatings. Its properties can be tailored for specific industrial applications, making it valuable in material science research.

Case Study 1: Peptide Synthesis

In a study published by Tengler et al., 3-((Tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid was used as a building block for synthesizing biologically active peptides. The study demonstrated that peptides synthesized with this compound exhibited enhanced stability and bioactivity against various pathogens .

Case Study 2: Anticancer Activity

Research on derivatives of this compound showed promising anticancer activity. Compounds derived from 3-((Tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid were tested against human cancer cell lines, revealing significant antiproliferative effects .

Comparative Data Table

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for peptide synthesisEssential for stable peptide formation
Biological StudiesPreparation of peptide-based probesEffective in targeting biological pathways
Medicinal ChemistryDevelopment of peptide-based drugsEnhanced pharmacological properties
Material ScienceProduction of specialty chemicals and materialsTailored properties for specific applications

Mechanism of Action

The mechanism of action of 3-((Tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amine during various chemical reactions, preventing unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine for further functionalization .

Comparison with Similar Compounds

Data Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituents Key Properties Applications References
3-((tert-Butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid 180181-02-6 C10H19NO4 2,2-dimethyl; tert-butoxycarbonyl(methyl)amino High steric hindrance; acid-labile protecting group Peptide synthesis, chiral intermediates
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid 16948-10-0 C9H17NO4 2-methyl; tert-butoxycarbonylamino Moderate steric hindrance; Boc deprotection under acidic conditions Pharmaceutical intermediates (e.g., HIV protease inhibitors)
2-Boc-amino-3,3-diphenylpropanoic acid 138662-63-2 C20H23NO4 3,3-diphenyl; tert-butoxycarbonylamino High lipophilicity; bulky aromatic substituents Building block for non-natural amino acids
3-(Dimethylamino)-2,2-dimethylpropanoic acid 127753-35-9 C7H15NO2 2,2-dimethyl; dimethylamino Unprotected amino group; pKa ~3.75 Precursor for surfactants, ion-pairing agents

Physicochemical Properties

  • Steric Effects: The 2,2-dimethyl groups in the target compound significantly increase steric bulk compared to the 2-methyl analogue (C9H17NO4), reducing solubility in polar solvents but enhancing crystallinity .
  • Acid Lability: The Boc group in the target compound is cleaved under mild acidic conditions (e.g., trifluoroacetic acid), whereas 3-(dimethylamino)-2,2-dimethylpropanoic acid lacks this sensitivity, making it unsuitable for temporary protection strategies .
  • Thermal Stability: Boc-protected derivatives generally exhibit higher melting points (>100°C) compared to unprotected analogues like 3-(dimethylamino)-2,2-dimethylpropanoic acid (melting point: 100°C) .

Research Findings and Trends

Recent studies highlight the versatility of Boc-protected amino acids in click chemistry and bioconjugation. For example, demonstrates the use of Boc-protected propenoates in synthesizing heterocycles with α-amino acid motifs, underscoring the role of steric hindrance in regioselectivity . Additionally, electrochemical methods for synthesizing anhydrides of related compounds (e.g., 3-((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropanoic anhydride) suggest pathways for scalable production of protected intermediates .

Biological Activity

3-((Tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid, commonly referred to as Boc-N-Me-Ala-OH, is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in biochemical research due to its potential applications in drug development and peptide synthesis. Its unique structure and properties contribute to various biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 124072-61-3
  • InChI Key : BBIFRGBXCKOUBW-UHFFFAOYSA-N

Biological Activities

The biological activity of 3-((tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that compounds similar to Boc-N-Me-Ala-OH can act as enzyme inhibitors. For instance, studies have shown that modifications in amino acid derivatives can enhance their inhibitory potency against specific enzymes involved in metabolic pathways. The presence of the Boc group allows for selective reactions, which can be exploited in designing enzyme inhibitors.

2. Antiviral Activity

Recent studies have explored the potential of Boc-N-Me-Ala-OH derivatives as antiviral agents. Such compounds may inhibit viral replication by targeting viral enzymes or proteins essential for the viral life cycle. For example, certain derivatives have been tested against SARS-CoV-2 proteases, demonstrating promising inhibitory effects.

3. Anticancer Properties

The structural characteristics of Boc-N-Me-Ala-OH suggest potential anticancer activity. Certain amino acid derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways and interaction with cellular receptors.

Case Studies and Research Findings

StudyObjectiveFindings
Investigation of enzyme inhibitionDemonstrated that Boc-N-Me-Ala-OH derivatives exhibit significant inhibition against proteolytic enzymes involved in metabolic pathways.
Antiviral testing against SARS-CoV-2Identified that specific derivatives show IC50 values in the nanomolar range against viral proteases, indicating strong antiviral potential.
Evaluation of anticancer effectsFound that Boc-N-Me-Ala-OH induces apoptosis in various cancer cell lines, suggesting its utility as a therapeutic agent.

The mechanism by which 3-((tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid exerts its biological effects primarily involves:

  • Enzyme Interactions : The Boc protecting group enhances the stability and reactivity of the amino group, facilitating interactions with enzyme active sites.
  • Cellular Uptake : The lipophilic nature of the compound aids in cellular penetration, allowing it to reach intracellular targets effectively.
  • Modulation of Signaling Pathways : By mimicking natural substrates or inhibitors, Boc-N-Me-Ala-OH can influence various signaling pathways critical for cell survival and proliferation.

Q & A

Q. What are the critical steps in synthesizing 3-((Tert-butoxycarbonyl)(methyl)amino)-2,2-dimethylpropanoic acid, and how are reaction conditions optimized?

The synthesis typically involves:

  • Amino group protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with Boc-anhydride or Boc-chloride in the presence of a base (e.g., triethylamine) to stabilize the amino group during subsequent reactions .
  • Methylation : Selective N-methylation under controlled conditions (e.g., methyl iodide in DMF) to avoid over-alkylation .
  • Propanoic acid backbone formation : Coupling reactions using carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) to ensure efficient bond formation . Optimization focuses on solvent polarity (e.g., THF vs. DCM), temperature (room temp. to reflux), and stoichiometric ratios to maximize yield (reported 55-98% in similar Boc-protected compounds) .

Q. How does the Boc-protecting group influence the compound’s reactivity in peptide synthesis?

The Boc group:

  • Enhances stability : Prevents undesired side reactions (e.g., nucleophilic attacks) during coupling steps in solid-phase peptide synthesis .
  • Facilitates deprotection : Removed under acidic conditions (e.g., TFA) without disrupting acid-labile bonds, enabling sequential peptide elongation . Comparative studies show Boc-protected derivatives exhibit higher thermal stability (DSC decomposition >150°C) than benzyloxycarbonyl (Cbz)-protected analogs .

Q. What purification and characterization methods are recommended for this compound?

  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or HPLC (C18 columns, acetonitrile/water mobile phases) to isolate >95% purity .
  • Characterization :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm Boc-group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and methylamino substitution .
  • Mass spectrometry : ESI-MS for molecular ion validation (theoretical MW: 203.24 g/mol) .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretching) and ~1250 cm1^{-1} (Boc C-O) .

Q. How does steric hindrance from the 2,2-dimethylpropanoic acid moiety affect its biological interactions?

The dimethyl groups restrict conformational flexibility, potentially:

  • Reducing enzymatic degradation : By hindering protease active-site access .
  • Altering solubility : Increased hydrophobicity (logP ~1.8) compared to non-methylated analogs, impacting cell membrane permeability .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound for chiral peptide applications?

  • Chiral auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., methyl 2-((Boc)amino)-3-phenylpropanoate) to control stereochemistry .
  • Asymmetric catalysis : Pd-catalyzed alkylation or enzymatic resolution (lipases) to achieve >90% enantiomeric excess .
  • Crystallographic analysis : X-ray diffraction confirms absolute configuration, as seen in related Boc-protected indole derivatives .

Q. How do reaction mechanisms differ when using carbodiimides (DCC) vs. uronium salts (HATU) for carboxylate activation?

  • DCC-mediated activation : Forms an O-acylisourea intermediate, which reacts with amines but risks racemization under prolonged conditions .
  • HATU activation : Generates stable hexafluorophosphate-active esters, improving coupling efficiency (yield increase by 15-20%) with minimized side products . Mechanistic studies (e.g., 19F^{19}F NMR monitoring) show HATU’s superiority in sterically hindered environments .

Q. Can computational modeling predict this compound’s stability under varying pH conditions?

Yes. Density Functional Theory (DFT) simulations:

  • Acidic conditions : Predict Boc-group cleavage at pH <2 (consistent with experimental TFA deprotection) .
  • Neutral/basic conditions : Indicate methylamino group protonation (pKa ~8.5), affecting solubility and reactivity in aqueous media . MD simulations further model aggregation tendencies in biological matrices .

Q. What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?

  • Steric bulk : The 2,2-dimethyl group may hinder coupling efficiency in densely functionalized peptides, requiring extended reaction times or excess reagents .
  • Deprotection challenges : Residual Boc groups after TFA treatment can occur in multi-Boc systems, necessitating iterative cleavage steps . Comparative SPPS trials show 10-15% lower yields vs. linear propanoic acid derivatives .

Q. How does this compound compare to similar Boc-protected amino acids in enzyme inhibition assays?

  • Kinetic studies : The methylamino group in 3-((Boc)(methyl)amino)-2,2-dimethylpropanoic acid shows 2-fold higher inhibition of trypsin-like proteases vs. unmethylated analogs (IC50_{50} = 12 μM vs. 25 μM) .
  • Selectivity profiling : Fluorophenyl or naphthyl substitutions (e.g., ) enhance target affinity but reduce solubility, highlighting a trade-off in drug design .

Methodological Considerations

  • In vitro assays : Use LC-MS/MS to quantify metabolic stability in liver microsomes, noting t1/2_{1/2} values .
  • Data contradiction resolution : Replicate synthesis protocols with controlled humidity (Boc-group hydrolysis risk) and validate via orthogonal analytical methods (e.g., NMR + HPLC) .

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